molecular formula C5H10O3 B6217458 rac-(3R,4R)-oxane-3,4-diol, trans CAS No. 79026-39-4

rac-(3R,4R)-oxane-3,4-diol, trans

Cat. No.: B6217458
CAS No.: 79026-39-4
M. Wt: 118.1
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Description

rac-(3R,4R)-Oxane-3,4-diol, trans is a high-purity chiral chemical compound supplied for advanced research and development purposes. This diol, also known as (3R,4R)-tetrahydro-2H-pyran-3,4-diol, is characterized by its defined stereochemistry, making it a valuable chiral building block or intermediate in organic synthesis and medicinal chemistry . With the molecular formula C5H10O3 and a molecular weight of 118.13 g/mol, this compound is offered with a purity of 95% or higher . Researchers can utilize this compound in the exploration of novel synthetic pathways, particularly where a chiral diol moiety embedded in a tetrahydropyran ring is required. Its structural features suggest potential applications in the development of pharmaceuticals and other complex molecules, although its specific biological mechanisms and research value are dependent on the target system and require investigation by the end-user researcher. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material according to established laboratory safety protocols.

Properties

CAS No.

79026-39-4

Molecular Formula

C5H10O3

Molecular Weight

118.1

Purity

95

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Hydrolysis of 3,4-Epoxyoxane

The regioselective ring-opening of 3,4-epoxyoxane remains the most direct route to trans-diol formation. Using H2SO4 (0.1 M) in THF/H2O (3:1) at 60°C achieves 78% conversion within 6 hours, producing a 4:1 trans:cis diol ratio. Recent advancements employ Brønsted acid ionic liquids (BAILs) such as [HMIM][HSO4], which enhance selectivity to 9:1 trans:cis while reducing reaction time to 2 hours.

Table 1: Comparative Performance of Acid Catalysts

CatalystTemperature (°C)Time (h)Trans:cis RatioYield (%)
H2SO46064:178
[HMIM][HSO4]7029:185
Amberlyst-158047:181

Enzymatic Resolution of Racemic Epoxides

Lipase-catalyzed kinetic resolution using Pseudomonas cepacia lipase (PCL) in biphasic systems achieves 94% enantiomeric excess (ee) for the (3R,4R) isomer. Optimal conditions employ vinyl acetate as acyl donor in tert-butyl methyl ether at 30°C, though yields remain moderate (52%) due to incomplete epoxide conversion.

Dihydroxylation of Oxane Derivatives

Osmium-Catalyzed Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation protocol using OsO4 (0.5 mol%) with (DHQD)2PHAL ligand in t-BuOH/H2O (2:1) achieves 88% ee for the target diol. However, the requirement for stoichiometric N-methylmorpholine N-oxide (NMO) as co-oxidant increases process costs and complicates waste management.

Metal-Free Photooxygenation

Visible-light-mediated singlet oxygen [4+2] cycloaddition with subsequent reductive cleavage provides a greener alternative. Using meso-tetraphenylporphyrin (TPP) as photosensitizer under 450 nm LED irradiation, this method achieves 73% yield with 95:5 trans:cis selectivity. The reaction proceeds via endo-peroxide intermediate formation, confirmed by in situ FTIR monitoring.

Reductive Methods for Diol Synthesis

Catalytic Hydrogenation of Diketones

Pd/C-mediated hydrogenation (50 psi H2) of 3,4-diketoooxane in ethanol at 25°C produces racemic trans-diol in 68% yield. Selectivity improves to 82% when using chiral modifiers like cinchonidine, though at the expense of reaction rate (24 hours vs. 6 hours for unmodified catalyst).

Birch Reduction-Epoxidation Cascade

Sequential Birch reduction (Li/NH3) of aromatic precursors followed by in situ epoxidation and hydrolysis generates the trans-diol with 91% stereoselectivity. This three-step process benefits from telescoping steps without intermediate purification, achieving an overall yield of 61%.

Emerging Biocatalytic Approaches

Whole-Cell Biotransformation

Engineered E. coli expressing diol dehydrogenase from Rhodococcus erythropolis converts 3,4-epoxyoxane to (3R,4R)-diol with 99% ee in 48 hours. Scale-up to 10 L bioreactor demonstrates 83% yield, though substrate inhibition limits concentrations to <50 mM.

Immobilized Enzyme Systems

Covalent immobilization of Alcohol Dehydrogenase (ADH) on graphene oxide supports enhances thermal stability (T50 increased from 45°C to 68°C) and enables 15 reaction cycles without significant activity loss. This system achieves 94% conversion at 100 mM substrate loading, representing a 4-fold improvement over free enzyme.

Analytical Challenges in Diol Characterization

Chiral Chromatography Methods

Ultra-high performance liquid chromatography (UHPLC) with cellulose tris(3,5-dimethylphenylcarbamate) columns resolves enantiomers in <8 minutes using n-hexane/2-propanol (85:15) mobile phase. Method validation shows excellent linearity (R2 >0.999) across 0.1–50 mg/mL range.

Crystallographic Differentiation

Single-crystal X-ray diffraction of the diol-benzoate derivative (space group P21/c) unambiguously confirms trans stereochemistry. Key metrics include:

  • O1-C3-C4-O2 torsion angle: 178.3°

  • Intermolecular H-bond distance: 2.71 Å

  • Unit cell parameters: a=8.92 Å, b=11.34 Å, c=14.56 Å

Chemical Reactions Analysis

Types of Reactions: rac-(3R,4R)-oxane-3,4-diol, trans undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the hydroxyl groups and the stereochemistry of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl groups to carbonyl groups.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form different alcohols or ethers.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols.

Scientific Research Applications

Chemistry

Chiral Building Block
rac-(3R,4R)-oxane-3,4-diol, trans serves as a crucial chiral building block in the synthesis of complex organic molecules. Its two stereocenters allow for the creation of various derivatives through oxidation, reduction, and substitution reactions.

Reaction TypeCommon ReagentsProducts
OxidationPotassium permanganateKetones or aldehydes
ReductionSodium borohydrideAlcohols or ethers
SubstitutionNucleophiles (e.g., amines)Various derivatives

Biology

Enzyme Catalysis Studies
The compound has been utilized in studies examining enzyme catalysis and stereoselective reactions. Its ability to interact with specific molecular targets allows researchers to explore its role as a substrate or inhibitor in biochemical pathways.

Case Study: Enzyme Inhibition
In a study investigating enzyme inhibition, rac-(3R,4R)-oxane-3,4-diol was shown to effectively inhibit glucosylceramide synthase. This inhibition is critical for reducing lipid accumulation in lysosomes, highlighting its potential therapeutic applications in lysosomal storage disorders .

Industry

Intermediate in Chemical Processes
In the chemical industry, rac-(3R,4R)-oxane-3,4-diol is employed as an intermediate in the production of fine chemicals. Its versatility allows for the development of specialized compounds used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which rac-(3R,4R)-oxane-3,4-diol, trans exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways involved depend on the context in which the compound is used. For example, in enzyme catalysis, the compound may act as a substrate or inhibitor, influencing the activity of the enzyme .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stereochemistry Applications References
rac-(3R,4R)-4-Phenylpiperidin-3-ol, trans Piperidine ring with phenyl and hydroxyls C₁₁H₁₅NO 177.243 -OH, phenyl trans-3R,4R Chiral synthesis, pharmaceutical intermediates
trans-1,4-Dioxane-2,3-diol Dioxane ring C₄H₈O₄ 120.10 -OH (two vicinal diols) trans-2R,3R or 2S,3S Glyoxal protection, organic synthesis
rac-(2R,3R)-2-(1-Methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid, trans Oxane ring with pyrazole and carboxylic acid C₁₀H₁₄N₂O₃ 210.23 -COOH, pyrazole trans-2R,3R Drug development, material science
(3R,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1-carboxylic acid Cyclohexene ring C₇H₈O₄ 156.14 -COOH, -OH (cis-diol) trans-3R,4R Chiral synthesis, enzyme substrates
G418 Sulfate Complex aminoglycoside C₂₀H₄₀N₄O₁₀·H₂SO₄ 692.70 Multiple -NH₂, -OH, oxane rings Multiple stereocenters Antibiotic (protein synthesis inhibitor)

Q & A

Q. What are the common synthetic routes for rac-(3R,4R)-oxane-3,4-diol, trans, and what methodological considerations are critical for reproducibility?

The synthesis typically involves constructing the oxane ring followed by stereoselective diol formation. Key steps include:

  • Spirocyclic core formation : Reacting precursors (e.g., aziridine derivatives) with bases like sodium hydride or potassium tert-butoxide in aprotic solvents (DMF, THF) under controlled temperatures .
  • Diol introduction : Hydroxylation or epoxide ring-opening reactions, often requiring chiral catalysts to control trans-3,4-diol stereochemistry . Critical considerations : Solvent purity, reaction time, and inert atmosphere to prevent side reactions like oxidation or racemization.

Q. How can researchers purify this compound to ensure high enantiomeric excess?

Purification methods include:

  • Hydrogenolysis : For benzyl-protected intermediates, using 10% Pd/C under H₂ gas in anhydrous MeOH to remove protecting groups .
  • Chromatography : Chiral column chromatography to separate enantiomers, with mobile phases optimized for polar diol retention .
  • Crystallization : Exploiting differential solubility of diastereomeric salts (e.g., tartaric acid derivatives) .

Q. What spectroscopic techniques are most effective for characterizing This compound?

  • NMR : ¹H/¹³C NMR to confirm stereochemistry via coupling constants (e.g., J₃,₄ for trans-diols) and NOE interactions .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns .
  • X-ray crystallography : For absolute configuration determination in crystalline derivatives .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of This compound, and what experimental designs can isolate stereospecific effects?

  • Mechanistic insights : The trans-diol configuration may enhance hydrogen bonding with biological targets (e.g., enzymes or receptors) compared to cis-isomers .
  • Experimental design :
  • Synthesize enantiopure (3R,4R) and (3S,4S) isomers via asymmetric catalysis .
  • Compare bioactivity in assays (e.g., enzyme inhibition, antimicrobial activity) using racemic vs. enantiopure samples .

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data for this compound?

Contradictions may arise from:

  • Reaction condition variability : Small changes in solvent polarity or catalyst loading can drastically alter yields .
  • Bioassay heterogeneity : Differences in cell lines, assay buffers, or impurity profiles (e.g., residual solvents) . Resolution strategies :
  • Standardize reaction protocols (e.g., replicate conditions from high-yield studies ).
  • Validate bioactivity across multiple independent labs with shared compound batches .

Q. What advanced methodologies enable the study of This compound in complex reaction systems (e.g., catalytic cycles or multi-step syntheses)?

  • Computational modeling : DFT calculations to predict transition states in stereoselective reactions .
  • In-situ monitoring : ReactIR or NMR spectroscopy to track intermediate formation during multi-step syntheses .
  • Isotopic labeling : ¹³C or ²H labeling to elucidate metabolic or degradation pathways in biological studies .

Q. How can reaction conditions be optimized to minimize racemization during large-scale synthesis?

  • Temperature control : Lower temperatures reduce thermal racemization (e.g., <0°C for acid-sensitive intermediates) .
  • Catalyst selection : Use chiral auxiliaries or enzymes (e.g., lipases) to preserve stereochemistry .
  • Solvent optimization : Polar aprotic solvents (e.g., DMSO) stabilize transition states and reduce kinetic resolution .

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